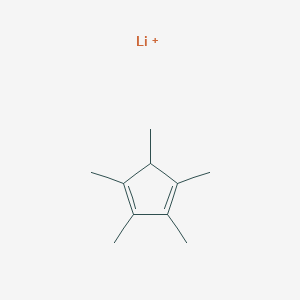
Lithium(1+) pentamethylcyclopenta-2,4-dien-1-yl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium pentamethylcyclopentadienide typically involves the reaction of pentamethylcyclopentadiene with an organolithium reagent such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air .
Industrial Production Methods
Industrial production of lithium pentamethylcyclopentadienide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is usually produced in specialized facilities equipped to handle highly reactive organolithium reagents .
Análisis De Reacciones Químicas
Types of Reactions
Lithium pentamethylcyclopentadienide undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other groups in a molecule.
Addition Reactions: It can add to multiple bonds, such as carbon-carbon double bonds, to form new compounds.
Complex Formation: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used with lithium pentamethylcyclopentadienide include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in non-protic solvents such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere .
Major Products
The major products formed from reactions involving lithium pentamethylcyclopentadienide depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new compound where the pentamethylcyclopentadienyl group has replaced another group in the molecule .
Aplicaciones Científicas De Investigación
Lithium pentamethylcyclopentadienide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in organometallic chemistry and catalysis.
Biology: It is used in the synthesis of biologically active compounds and in the study of enzyme mechanisms.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of lithium pentamethylcyclopentadienide involves its ability to act as a nucleophile, donating electrons to electrophilic centers in other molecules. This reactivity allows it to participate in various chemical reactions, forming new bonds and creating complex structures. The molecular targets and pathways involved depend on the specific reaction and the other reagents present .
Comparación Con Compuestos Similares
Similar Compounds
Sodium pentamethylcyclopentadienide: Similar in structure but uses sodium instead of lithium.
Potassium pentamethylcyclopentadienide: Similar in structure but uses potassium instead of lithium.
Lithium cyclopentadienide: Similar but without the methyl groups on the cyclopentadienyl ring.
Uniqueness
Lithium pentamethylcyclopentadienide is unique due to its high reactivity and the presence of five methyl groups on the cyclopentadienyl ring, which increases its steric bulk and influences its reactivity and selectivity in chemical reactions .
Propiedades
Fórmula molecular |
C10H16Li+ |
|---|---|
Peso molecular |
143.2 g/mol |
Nombre IUPAC |
lithium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16.Li/c1-6-7(2)9(4)10(5)8(6)3;/h6H,1-5H3;/q;+1 |
Clave InChI |
JHGIHSGCHQIXEX-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1C(=C(C(=C1C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


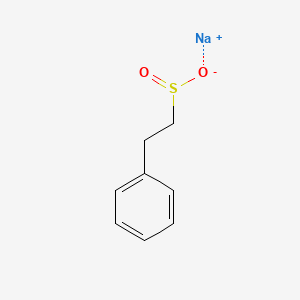
![N'-[1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726457.png)
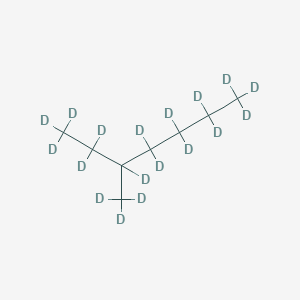
![2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine](/img/structure/B11726465.png)
![3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B11726471.png)

![Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium](/img/structure/B11726487.png)
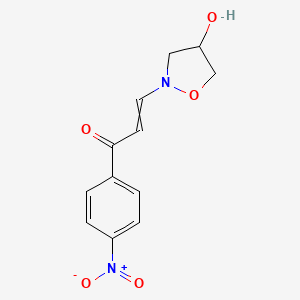
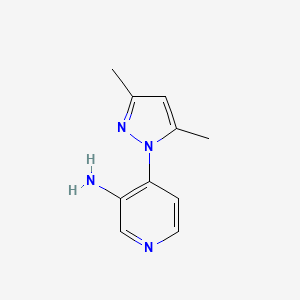


![2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B11726500.png)
![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile](/img/structure/B11726502.png)

